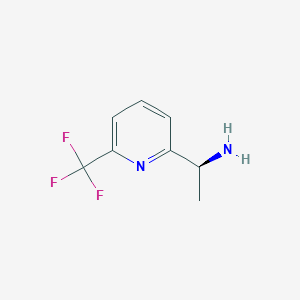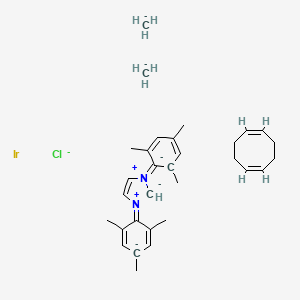
carbanide;(1Z,5Z)-cycloocta-1,5-diene;iridium;(1E)-1-(2,4,6-trimethylcyclohexa-2,4-dien-1-ylidene)-3-(2,4,6-trimethylcyclohexa-2,5-dien-1-ylidene)-2H-imidazole-1,3-diium-2-ide;chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “carbanide;(1Z,5Z)-cycloocta-1,5-diene;iridium;(1E)-1-(2,4,6-trimethylcyclohexa-2,4-dien-1-ylidene)-3-(2,4,6-trimethylcyclohexa-2,5-dien-1-ylidene)-2H-imidazole-1,3-diium-2-ide;chloride” is a complex organometallic compound featuring iridium as the central metal atom. This compound is notable for its unique structure, which includes multiple cyclic and aromatic components, making it a subject of interest in various fields of chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the coordination of iridium with the specified ligands. The process begins with the preparation of the ligands, which include (1Z,5Z)-cycloocta-1,5-diene and the imidazole derivatives. These ligands are then reacted with an iridium precursor, such as iridium chloride, under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the complex.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes the use of large-scale reactors, precise control of reaction conditions, and purification processes such as crystallization or chromatography to obtain the pure compound. The use of automated systems and continuous flow reactors could enhance efficiency and yield in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The iridium center can be oxidized, leading to changes in its oxidation state and potentially altering the compound’s reactivity and properties.
Reduction: Reduction reactions can also occur, particularly involving the imidazole ligands.
Substitution: Ligand substitution reactions are common, where one or more ligands in the complex are replaced by other ligands.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or oxygen.
Reducing Agents: Such as sodium borohydride or hydrazine.
Substitution Reagents: Various ligands like phosphines or amines can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield an iridium(III) complex, while substitution could result in a new complex with different ligands.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a catalyst in various organic reactions, including hydrogenation, hydroformylation, and C-H activation. Its unique structure allows for selective and efficient catalysis, making it valuable in synthetic chemistry.
Biology and Medicine
In biological and medical research, this compound has potential applications in imaging and as a therapeutic agent. The iridium center can be used in photodynamic therapy, where it helps generate reactive oxygen species to kill cancer cells. Additionally, its luminescent properties make it useful in bioimaging.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its ability to catalyze polymerization reactions
Mechanism of Action
The mechanism by which this compound exerts its effects involves the coordination of the iridium center with various substrates. This coordination activates the substrates, facilitating their transformation through catalytic cycles. The molecular targets and pathways involved depend on the specific application, such as the generation of reactive oxygen species in photodynamic therapy or the activation of C-H bonds in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Iridium(III) chloride: A simpler iridium complex used in various catalytic applications.
Cyclooctadiene iridium chloride dimer: Another iridium complex with similar ligands but different structural properties.
N-heterocyclic carbene iridium complexes: These compounds share the imidazole ligand but differ in their overall structure and reactivity.
Uniqueness
The uniqueness of “carbanide;(1Z,5Z)-cycloocta-1,5-diene;iridium;(1E)-1-(2,4,6-trimethylcyclohexa-2,4-dien-1-ylidene)-3-(2,4,6-trimethylcyclohexa-2,5-dien-1-ylidene)-2H-imidazole-1,3-diium-2-ide;chloride” lies in its complex structure, which combines multiple cyclic and aromatic components with an iridium center. This structure provides unique reactivity and selectivity in various applications, distinguishing it from simpler iridium complexes.
Properties
Molecular Formula |
C31H43ClIrN2-4 |
|---|---|
Molecular Weight |
671.4 g/mol |
IUPAC Name |
carbanide;(1Z,5Z)-cycloocta-1,5-diene;iridium;(1E)-1-(2,4,6-trimethylcyclohexa-2,4-dien-1-ylidene)-3-(2,4,6-trimethylcyclohexa-2,5-dien-1-ylidene)-2H-imidazole-1,3-diium-2-ide;chloride |
InChI |
InChI=1S/C21H25N2.C8H12.2CH3.ClH.Ir/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-2-4-6-8-7-5-3-1;;;;/h7-13H,1-6H3;1-2,7-8H,3-6H2;2*1H3;1H;/q-1;;2*-1;;/p-1/b;2-1-,8-7-;;;; |
InChI Key |
MNQVIYGJCPMULZ-NSNKXZTFSA-M |
Isomeric SMILES |
[CH3-].[CH3-].C[C-]1C=C(C(=[N+]2C=C/[N+](=C/3\C(=CC(=C[C-]3C)C)C)/[CH-]2)C(=C1)C)C.C1/C=C\CC/C=C\C1.[Cl-].[Ir] |
Canonical SMILES |
[CH3-].[CH3-].C[C-]1C=C(C(=[N+]2[CH-][N+](=C3[C-](C=C(C=C3C)C)C)C=C2)C(=C1)C)C.C1CC=CCCC=C1.[Cl-].[Ir] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


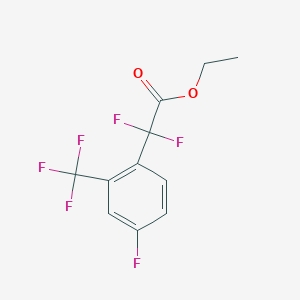

![1-{Pyrrolo[2,1-F][1,2,4]triazin-2-YL}methanamine](/img/structure/B12092917.png)
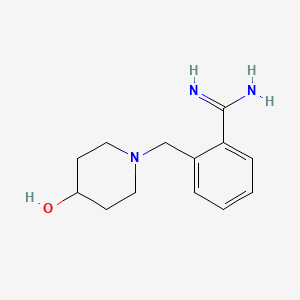
![N-[[2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]carbamoyl]-2-fluorobenzamide](/img/structure/B12092932.png)
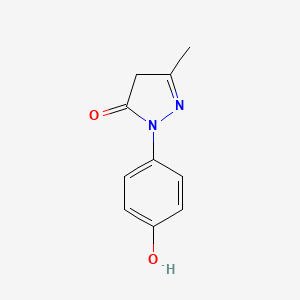
![Boronic acid, B-[2,6-dichloro-3-(hydroxymethyl)phenyl]-](/img/structure/B12092942.png)
![7-Bromo-3-ethoxy-4-(trifluoromethyl)furo[3,2-c]pyridine](/img/structure/B12092954.png)

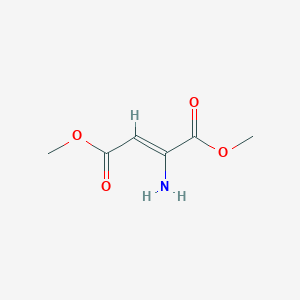
![2,5-Dioxaspiro[3.5]nonan-8-amine](/img/structure/B12092969.png)

